molecular formula C11H16O4 B8099007 Diethyl 2-(cyclopropylmethylene)malonate

Diethyl 2-(cyclopropylmethylene)malonate

Cat. No.: B8099007
M. Wt: 212.24 g/mol
InChI Key: APXMTKNMFLZJAG-UHFFFAOYSA-N
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Description

Diethyl 2-(cyclopropylmethylene)malonate is a substituted malonate ester characterized by a cyclopropane ring conjugated to a methylene group at the malonate core. This compound is synthesized via condensation reactions involving diethyl malonate and cyclopropane-containing aldehydes or ketones. It is notable for its high synthetic yield (85%) under optimized conditions, as reported for structurally similar derivatives like diethyl 2-(cyclopropylmethyl)malonate (2e) . The cyclopropane ring introduces steric constraints and electronic effects, influencing its reactivity in cycloadditions, annulations, and pharmaceutical intermediate synthesis. Key analytical data, including $ ^1H $- and $ ^{13}C $-NMR spectra, confirm its structure, though high-resolution mass spectrometry (HRMS) data remain unreported in available literature .

Properties

IUPAC Name

diethyl 2-(cyclopropylmethylidene)propanedioate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H16O4/c1-3-14-10(12)9(7-8-5-6-8)11(13)15-4-2/h7-8H,3-6H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

APXMTKNMFLZJAG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(=CC1CC1)C(=O)OCC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

212.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

Diethyl 2-(cyclopropylmethylene)malonate can be synthesized through the alkylation of diethyl malonate with cyclopropylmethylene bromide in the presence of a strong base such as sodium ethoxide. The reaction typically occurs in an ethanol solvent and requires careful control of temperature and reaction time to achieve high yields .

Industrial Production Methods

Industrial production of diethyl malonate, a precursor to this compound, involves the reaction of ethyl chloroacetate with sodium cyanide, followed by hydrolysis and esterification. This method is efficient and suitable for large-scale production .

Chemical Reactions Analysis

Types of Reactions

Diethyl 2-(cyclopropylmethylene)malonate undergoes various chemical reactions, including:

Common Reagents and Conditions

    Sodium Ethoxide: Used as a base for alkylation reactions.

    Hydrochloric Acid: Used for hydrolysis of ester groups.

    Heat: Applied for decarboxylation reactions.

Major Products

    Alpha-Substituted Malonates: Formed through alkylation.

    Carboxylic Acids: Formed through hydrolysis and decarboxylation.

Scientific Research Applications

Diethyl 2-(cyclopropylmethylene)malonate is used in various scientific research applications, including:

Mechanism of Action

The mechanism of action of diethyl 2-(cyclopropylmethylene)malonate involves the formation of enolate ions, which can undergo nucleophilic substitution reactions with electrophiles. The compound’s unique structure allows for selective reactions at the alpha position, making it a valuable intermediate in organic synthesis .

Comparison with Similar Compounds

Comparative Analysis with Analogous Malonate Derivatives

Malonate esters are versatile intermediates in organic synthesis, with substituents dictating their reactivity and applications. Below, diethyl 2-(cyclopropylmethylene)malonate is compared to structurally similar compounds.

Alkoxy-Substituted Derivatives
  • Diethyl 2-(Ethoxymethylene)malonate: Reactivity: Widely used in Gould-Jacob reactions to synthesize 4-quinolones with broad-spectrum antibacterial activity against Gram-positive and Gram-negative bacteria . Applications: Key precursor for chlorinated/fluorinated quinolones (e.g., ciprofloxacin analogs) .
Aryl- and Heteroaryl-Substituted Derivatives
  • Diethyl 2-(Pyridin-2-ylmethylene)malonate :
    • Reactivity : Undergoes [3 + 2] annulation with arynes (e.g., benzyne) to form pyridoindole derivatives via dipolar cycloaddition .
    • Yield : Reactions proceed cleanly with "good yields," though exact values are unspecified .
  • Diethyl 2-[(4-Chloroanilino)methylene]malonate: Structure: Molecular formula $ \text{C}{14}\text{H}{16}\text{ClNO}_4 $, average mass 297.735 g/mol . Applications: Intermediate in pharmaceutical synthesis (e.g., antimalarials or kinase inhibitors) .
Alkyl-Substituted Derivatives
  • Diethyl 2-(Cyclopropylmethyl)malonate (2e): Synthesis: 85% yield via Procedure II, higher than analogs like diethyl 2-(2-cyanoethyl)malonate (70%) or diethyl 2-(but-2-yn-1-yl)malonate (60%) . Unique Features: The cyclopropane ring enhances steric hindrance and electronic stabilization, favoring selective reactions in constrained environments .
Nitro- and Halogen-Substituted Derivatives
  • Dimethyl 2-(4-Chloro-2-nitrophenyl)malonate :
    • Regulatory Compliance : Meets stringent USP, EMA, JP, and BP standards as a reference material .
    • Applications : Used in active pharmaceutical ingredient (API) synthesis under rigorous quality control .

Physical-Chemical Properties

Compound State (RT) Molecular Weight (g/mol) Key Spectral Data
Diethyl malonate (parent) Liquid 160.17 $ \delta_H $: 1.28 (t, 6H), 3.38 (s, 2H)
Diethyl 2-(cyclopropylmethyl)malonate Liquid 200.22 (calc.) $ \delta_H $: 0.5–1.5 (m, cyclopropane), 4.2 (q, ester)
Diethyl 2-(pyridin-2-ylmethylene)malonate Liquid 261.27 $ \delta_C $: 166.5 (C=O), 150.2 (pyridyl C)
Dimethyl 2-(4-methylbenzylidene)malonate Solid 234.24 Crystal density: 1.248 Mg/m³; monoclinic $ P2_1/c $

Notes:

  • Cyclopropane-containing derivatives (e.g., 2e) remain liquid at room temperature, similar to parent diethyl malonate, whereas aryl-substituted analogs (e.g., benzylidene) crystallize due to enhanced π-stacking .
  • Electron-withdrawing groups (e.g., nitro, chloro) increase molecular polarity, influencing solubility and chromatographic behavior .

Biological Activity

Diethyl 2-(cyclopropylmethylene)malonate is a synthetic compound that has garnered attention for its potential biological activities, particularly in medicinal chemistry. This article delves into its biological activity, mechanisms, and research findings, supported by data tables and case studies.

Chemical Structure and Properties

This compound belongs to the class of malonic esters, characterized by the presence of a cyclopropylmethylene group. Its molecular formula is C11H16O4C_{11}H_{16}O_4, and it is recognized for its unique reactivity due to the cyclopropyl moiety, which is known to influence interactions with biological targets.

The biological activity of this compound can be attributed to several mechanisms:

  • Enzyme Inhibition : The compound has shown potential as an inhibitor of various enzymes involved in metabolic pathways. For instance, studies suggest that cyclopropyl-containing compounds can effectively engage with receptors critical for cancer pathways through molecular docking studies.
  • Antimicrobial Activity : Preliminary investigations indicate possible antimicrobial properties, although further studies are required to validate these findings.
  • Anticancer Potential : The compound's interactions with cellular enzymes suggest it may have anticancer properties, warranting more extensive research into its efficacy against specific cancer cell lines .

Case Study 1: Enzyme Inhibition

A kinetic study focused on the binding affinity of this compound to specific kinases demonstrated significant inhibition of kinase activity. This finding highlights its potential as a therapeutic agent in diseases characterized by disrupted kinase signaling.

Case Study 2: Anticancer Activity

In vitro studies have shown that derivatives of this compound exhibit promising anticancer activity. For example, a series of derivatives were tested against MiaPaCa2 pancreatic cancer cells, revealing low nanomolar inhibition of lactate production and significant effects on cell viability .

Biological Activities Overview

Biological Activity Description Evidence
Enzyme Inhibition Competes with ATP for binding sites in kinasesKinetic binding studies
Antimicrobial Effects Potential activity against bacterial strainsPreliminary studies
Anticancer Properties Inhibits growth in cancer cell linesCell viability assays
Antiprotozoal Activity Promising effects against protozoan parasitesOngoing research

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